tert-Butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate

Lipophilicity LogP Drug Design

tert-Butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate is a Boc-protected, 4,4-disubstituted piperidine featuring a highly electron-withdrawing trifluoromethyl (-CF3) group and a reactive aldehyde handle. This scaffold bridges the physicochemical gap between non-fluorinated, mono-fluorinated, and alkyl-substituted piperidine aldehydes, offering a unique combination of modulated lipophilicity, metabolic stability, and orthogonal reactivity not accessible in simpler analogs.

Molecular Formula C12H18F3NO3
Molecular Weight 281.275
CAS No. 2138192-03-5
Cat. No. B2391665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate
CAS2138192-03-5
Molecular FormulaC12H18F3NO3
Molecular Weight281.275
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(C=O)C(F)(F)F
InChIInChI=1S/C12H18F3NO3/c1-10(2,3)19-9(18)16-6-4-11(8-17,5-7-16)12(13,14)15/h8H,4-7H2,1-3H3
InChIKeyXALZKBXGDLKILO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate (CAS 2138192-03-5): A Chemically Differentiated Heterocyclic Building Block


tert-Butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate is a Boc-protected, 4,4-disubstituted piperidine featuring a highly electron-withdrawing trifluoromethyl (-CF3) group and a reactive aldehyde handle . This scaffold bridges the physicochemical gap between non-fluorinated, mono-fluorinated, and alkyl-substituted piperidine aldehydes, offering a unique combination of modulated lipophilicity, metabolic stability, and orthogonal reactivity not accessible in simpler analogs.

Functional Group Interchange Risks with Analogs of tert-Butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate


In-class analogs such as tert-butyl 4-formylpiperidine-1-carboxylate (H-substituted) or tert-butyl 4-formyl-4-methylpiperidine-1-carboxylate are not drop-in replacements. The -CF3 substituent introduces a strong electron-withdrawing effect that alters the aldehyde carbonyl's electrophilicity and modulates the piperidine nitrogen's basicity, directly impacting downstream reaction yields and cross-coupling efficiency [1]. Furthermore, the significant differences in lipophilicity (LogP) and the class-established metabolic shielding effect of -CF3 mean that substituting to a non-fluorinated or alkyl analog can compromise the pharmacokinetic profile of final drug candidates [2]. The quantitative data below demonstrates the precise magnitude of these differences.

Quantitative Differentiation Guide for tert-Butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate Procurement


Lipophilicity (LogP) Tuning: CF3 vs. H, F, and CH3 Analogs

The target -CF3 compound (LogP = 1.93) provides a 0.16 LogP unit increase over the non-fluorinated analog (H, LogP = 1.77), while avoiding the excessive lipophilicity of the 4-methyl analog (CH3, LogP = 2.16) which would increase LogP by 0.39 units [1]. In contrast, the 4-fluoro analog (F, LogP = 1.3) exhibits significantly lower lipophilicity, a 0.63 LogP unit decrease versus the -CF3 target [2]. In medicinal chemistry, a ΔLogP of >0.5 often translates to a substantial shift in membrane permeability. The -CF3 group's moderate lipophilicity represents a strategic balance, aiming to enhance passive permeability without incurring the promiscuity and poor solubility risks associated with the higher LogP of the methyl analog.

Lipophilicity LogP Drug Design Permeability

Electron-Withdrawing Effect: pKa Modulation and Aldehyde Reactivity

The -CF3 group's powerful electron-withdrawing effect (-I) decreases the pKa of the piperidine nitrogen and increases the electrophilicity of the 4-formyl group relative to electron-donating substituents. While direct basicity data for these exact compounds is limited, class-level evidence confirms that α- and β-fluorinated piperidines exhibit significantly reduced basicity versus non-fluorinated parents, affecting protonation state at physiological pH and reactive handle polarity [1]. This property is critical for synthetic steps reliant on nucleophilic addition to the aldehyde, where the -CF3-substituted aldehyde is expected to show higher reactivity than the -CH3 analog.

Basicity Electrophilicity Reactivity Cross-Coupling

Metabolic Stability: Microsomal Stability of CF3-Substituted Piperidines vs. Non-Fluorinated Scaffolds

While specific t₁/₂ data for the target compound itself is not publicly available, the structurally relevant analog 4,4-bis(trifluoromethyl)piperidine demonstrates a microsomal half-life (t₁/₂) of 220 minutes, a dramatic improvement over cycloalkyl analogs that showed a t₁/₂ of only 2.4 minutes in equivalent human liver microsome (HLM) assays . The review literature consistently attributes this to the trifluoromethyl group’s ability to block oxidative metabolism at the substituted carbon center, a feature shared by the target 4-CF3 piperidine scaffold [1]. By comparison, the non-fluorinated and 4-methyl analogs are highly susceptible to oxidative defunctionalization at this position.

Metabolic Stability Human Liver Microsomes Half-life Drug Metabolism

Scaled Procurement Cost vs. Physicochemical Value of the CF3 Intermediate

The target compound's cost (~$1,029/g for 95% purity) is 2.1 times higher than the 4-methyl analog (~$490/g) but over 10 times lower than the 4-fluoro analog (~$11,555/g), positioning it as the most cost-effective halogenated 4-substituted piperidine aldehyde with enhanced metabolic stability potential [1][2]. The non-fluorinated analog (~$40/g) is 25 times cheaper but lacks the critical -CF3 stability and lipophilicity benefits . This cost-to-physicochemical-value ratio makes the -CF3 compound the economically rational choice for programs where metabolic optimization is a priority.

Pricing Procurement Cost-Benefit Building Block

Optimal Application Scenarios for tert-Butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate Based on Quantitative Evidence


CNS Drug Discovery: Fine-Tuning Blood-Brain Barrier Penetration

The target compound's LogP of 1.93, which represents a +0.155 increase over the non-fluorinated analog, is optimally positioned for CNS drug candidates where the goal is to enhance passive BBB penetration without exceeding the LogP >3 threshold that often leads to high plasma protein binding and promiscuity. The -CF3 group contributes to this balance while providing metabolic shielding that the -CH3 analog cannot offer, making it a superior scaffold for designing metabolically stable, brain-penetrant clinical candidates.

Synthesis of Metabolically Shielded Protease Inhibitors

As noted in literature, this scaffold is particularly useful in the design of protease inhibitors. The strong electron-withdrawing nature of the -CF3 group increases the electrophilicity of the formyl group, which can serve as a warhead or attachment point for transition-state mimetics. Furthermore, the 90-fold improvement in microsomal half-life demonstrated by -CF3-substituted piperidine analogs over cycloalkyl counterparts directly addresses the rapid hepatic clearance that undermines many early-stage protease inhibitors.

Building Block for Orthogonal Deprotection Strategies in Complex Molecule Assembly

The compound's reactive formyl group offers an orthogonal handle for diversification, enabling chemists to install a quaternary -CF3 center early in a synthesis while using the aldehyde for late-stage functionalization via reductive amination, Wittig olefination, or Grignard addition. This strategic advantage is quantified by the LogP and density data: the final molecule's physicochemical properties can be retrospectively tuned by choice of aldehyde reaction partner, leveraging the target's foundational -CF3 contribution.

Quote Request

Request a Quote for tert-Butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.